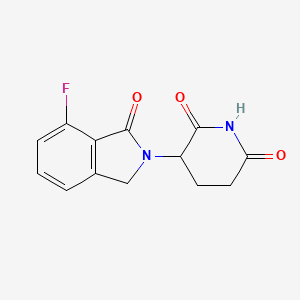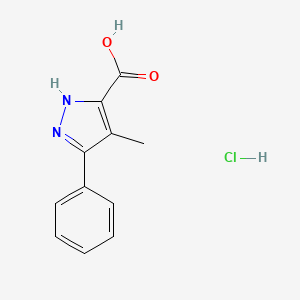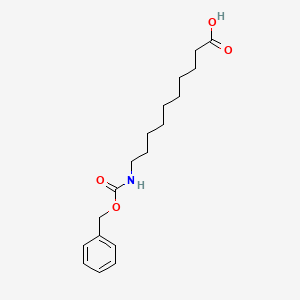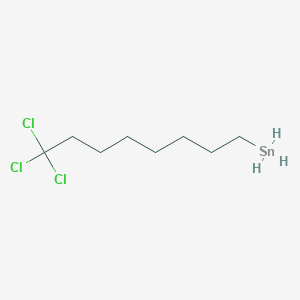
8,8,8-Trichlorooctylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C8H17Cl3Sn . It is a colorless to pale yellow liquid and is primarily used as an intermediate in the synthesis of other organotin compounds . The compound is known for its applications in various industrial processes, particularly in the stabilization of polyvinyl chloride (PVC) and chlorinated PVC (CPVC) products .
準備方法
The synthesis of 8,8,8-Trichlorooctylstannane typically involves the reaction of octylmagnesium bromide with tin tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C8H17MgBr+SnCl4→C8H17SnCl3+MgBrCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
化学反応の分析
8,8,8-Trichlorooctylstannane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form monooctyltin oxide and hydrogen chloride.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
8,8,8-Trichlorooctylstannane has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are important in various catalytic and synthetic processes.
Biology and Medicine: Investigated for its potential use in biomedical applications, including as a stabilizer for certain pharmaceutical formulations.
作用機序
The mechanism of action of 8,8,8-Trichlorooctylstannane involves its interaction with various molecular targets. In the context of its use as a stabilizer, the compound interacts with the polymer matrix, preventing degradation and enhancing the thermal stability of the material. The exact molecular pathways involved in these interactions are complex and depend on the specific application and conditions .
類似化合物との比較
8,8,8-Trichlorooctylstannane can be compared with other organotin compounds, such as:
Dibutyltin dichloride (C8H18Cl2Sn): Used as a catalyst and stabilizer in various industrial processes.
Tributyltin chloride (C12H27ClSn): Known for its use as a biocide and antifouling agent.
Tetramethyltin (C4H12Sn): Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly suitable for certain applications, such as the stabilization of PVC and CPVC products .
特性
IUPAC Name |
8,8,8-trichlorooctylstannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl3.Sn.3H/c1-2-3-4-5-6-7-8(9,10)11;;;;/h1-7H2;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUZVJPRCSHCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(Cl)(Cl)Cl)CCC[SnH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
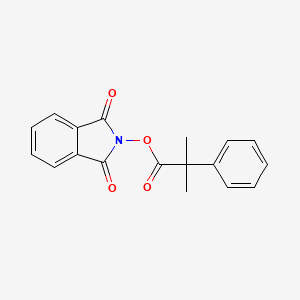
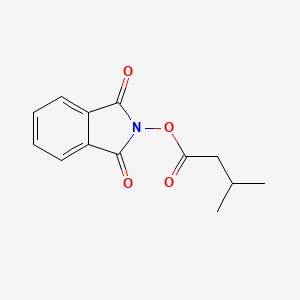
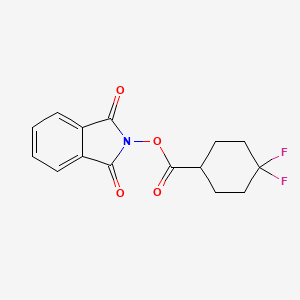
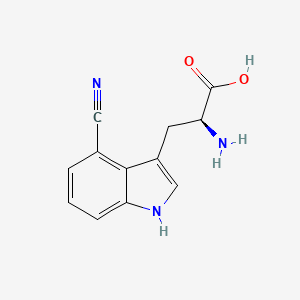
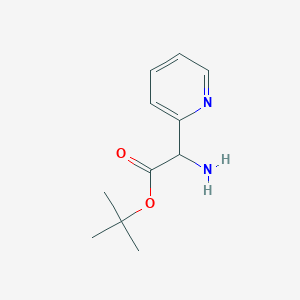
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B8074673.png)
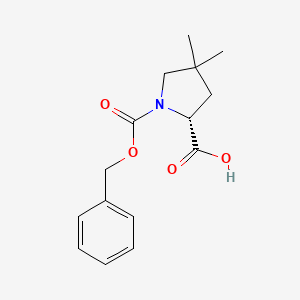
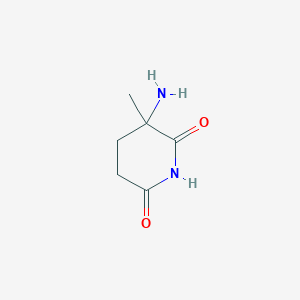
![(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride](/img/structure/B8074693.png)
![a-[(Boc-amino)methyl]cyclohexaneacetic acid](/img/structure/B8074700.png)
